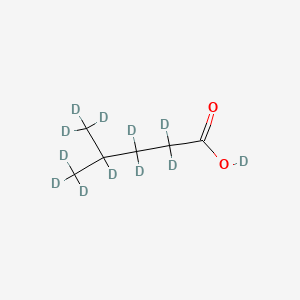
6-Chlor-1H-benzoimidazol-2-carbonsäuremethylester
Übersicht
Beschreibung
6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Wissenschaftliche Forschungsanwendungen
6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role as a precursor in drug synthesis, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The benzimidazole ring mimics the purine structure, which allows these compounds to interact with various enzymes and receptors in biological systems via hydrogen bonding . The introduction of various substituents on the benzimidazole core structure can lead to a wide range of biological activities.
Biochemische Analyse
Biochemical Properties
6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating various biochemical pathways and processes.
Cellular Effects
The effects of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester on different types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression. These changes can result in altered cellular metabolism, affecting the overall function and health of the cell.
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, it binds to the active sites of certain enzymes, inhibiting their activity and thereby altering the biochemical pathways they regulate. Additionally, 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term exposure to 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester can lead to sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant adverse effects . At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in the breakdown of proteins, leading to an accumulation of certain metabolites. This can have downstream effects on other metabolic pathways, altering the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound within different cellular compartments. For example, certain transporters may facilitate the uptake of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester into the cell, while binding proteins may sequester it in specific organelles.
Subcellular Localization
The subcellular localization of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Vorbereitungsmethoden
The synthesis of 6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester typically involves the reaction of 6-chloro-1H-benzoimidazole-2-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction conditions often require heating and the use of a catalyst to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-carboxylic acid: Lacks the chlorine substituent and methyl ester group, resulting in different chemical properties and reactivity.
5-Chloro-1H-benzoimidazole-2-carboxylic acid methyl ester: Similar structure but with the chlorine atom at a different position, leading to variations in reactivity and biological activity.
1H-Benzimidazole-2-carboxylic acid ethyl ester: Contains an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Eigenschaften
IUPAC Name |
methyl 6-chloro-1H-benzimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABAOZMNFJQFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695749 | |
| Record name | Methyl 6-chloro-1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113115-62-1 | |
| Record name | Methyl 6-chloro-1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)






![Methyl 2-[5-amino-2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-4-hydroxyphenoxy]acetate](/img/structure/B570095.png)
![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)


